![molecular formula C23H29N2O4+ B1238909 11-Methoxymacusine A CAS No. 87340-28-1](/img/structure/B1238909.png)
11-Methoxymacusine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxymacusine A is a natural product found in Strychnos angolensis with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Liu, Deschamp, and Cook (2002) developed a regiospecific, enantiospecific approach for the synthesis of indole alkaloids, including 11-methoxymacroline, which is structurally related to 11-Methoxymacusine A. Their method involved an asymmetric Pictet-Spengler reaction and enolate-driven palladium cross-coupling processes (Liu, Deschamp, & Cook, 2002).
Biological Activity and Applications
Neuroprotective Potential :
- Yu et al. (2003) investigated Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a compound structurally related to 11-Methoxymacusine A, as a potential neuroprotective drug. Their study indicated that this compound could pass the brain-blood barrier and accumulate in several brain regions, suggesting a potential avenue for neuroprotection (Yu et al., 2003).
Anti-Tumor Activity :
- Watanabe et al. (2003) described the synthesis of 12-methoxydihydrochelerythrine, related to 11-Methoxymacusine A, and evaluated its anti-tumor activity. The synthesized compound showed moderate anti-tumor activity against cancer cell lines, suggesting potential applications in cancer therapy (Watanabe et al., 2003).
Antimicrobial Activities :
- Pemha et al. (2020) synthesized novel substituted 1-O-alkylglycerols (AKGs) containing methoxy groups, similar to 11-Methoxymacusine A. These compounds showed antimicrobial activity, indicating potential applications in treating infections (Pemha et al., 2020).
Potential in Photovoltaic Applications :
- Kim et al. (2015) explored the effect of methoxy groups in triphenylamine donors on the performance of dye-sensitized solar cells. While not directly related to 11-Methoxymacusine A, this research provides insight into how methoxy-substituted compounds can impact solar cell efficiency (Kim et al., 2015).
Effects on Estrogen Receptors :
- Hanson et al. (2007) investigated compounds with the 11beta-methoxy group, similar to 11-Methoxymacusine A, for their effects on estrogen receptor binding and uterotrophic growth. This research offers insights into the potential hormonal interactions of methoxy-substituted compounds (Hanson et al., 2007).
properties
CAS RN |
87340-28-1 |
---|---|
Molecular Formula |
C23H29N2O4+ |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-6-methoxy-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-13-carboxylate |
InChI |
InChI=1S/C23H29N2O4/c1-5-13-11-25(2)19-10-17(13)23(12-26,22(27)29-4)20(25)9-16-15-7-6-14(28-3)8-18(15)24-21(16)19/h5-8,17,19-20,24,26H,9-12H2,1-4H3/q+1/b13-5-/t17-,19-,20-,23?,25?/m0/s1 |
InChI Key |
SPASEIHQPSFZGV-VDOGQTIGSA-N |
Isomeric SMILES |
C/C=C\1/C[N+]2([C@H]3C[C@@H]1C([C@@H]2CC4=C3NC5=C4C=CC(=C5)OC)(CO)C(=O)OC)C |
SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)(CO)C(=O)OC)C |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)(CO)C(=O)OC)C |
synonyms |
11-methoxy-macusine A 11-methoxymacusine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.